![molecular formula C8H6F3N3 B11900306 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure with a methyl group at the 3-position and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon and ammonium formate, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as ammonium formate are used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrazolo[4,3-b]pyridine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)pyridine: A related compound with a trifluoromethyl group on the pyridine ring.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Another similar compound with additional chlorine substituents.
Uniqueness
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazolo[4,3-b]pyridine core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6F3N3 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-7-6(14-13-4)2-5(3-12-7)8(9,10)11/h2-3H,1H3,(H,13,14) |
Clé InChI |
IOCYCKKMDBVFNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
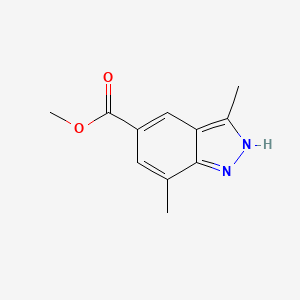
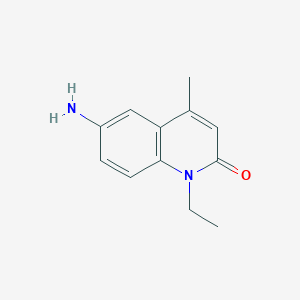
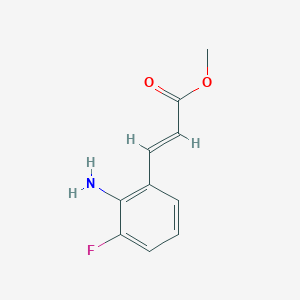

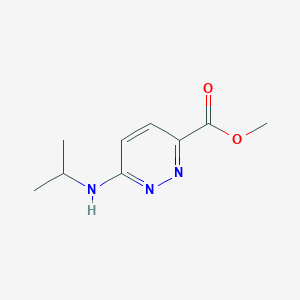
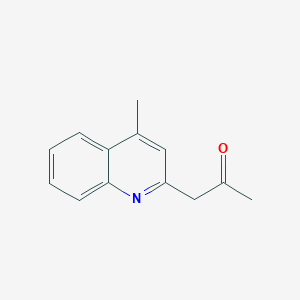
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)

